3-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
3-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula C16H23BO5 It is known for its unique structure, which includes a butoxy group and a dioxaborolane ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of a benzoic acid derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in cross-coupling reactions.
Major Products
Oxidation: Formation of butoxybenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of new aryl-aryl or aryl-alkyl compounds.
Scientific Research Applications
3-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to form stable complexes with various biomolecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The butoxy group can undergo oxidation and reduction reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
3-Butoxybenzoic acid: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Lacks the butoxy group, reducing its reactivity in oxidation and reduction reactions.
Uniqueness
3-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both the butoxy group and the boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-6-7-8-21-14-10-12(15(19)20)9-13(11-14)18-22-16(2,3)17(4,5)23-18/h9-11H,6-8H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFJXUCUXBUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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